molecular formula C16H24N2O B1400759 1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- CAS No. 1198054-64-6

1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-

Cat. No.: B1400759
CAS No.: 1198054-64-6
M. Wt: 260.37 g/mol
InChI Key: HKNGDUNVUKGETR-UHFFFAOYSA-N
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Description

The compound 1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- is a structurally complex molecule featuring a butanone backbone with three key substituents:

  • A 2-amino group at position 2.
  • A 4-methylpiperidinyl group at position 1.
  • A phenyl group at position 4.

The presence of the amino group distinguishes it from related compounds, likely influencing solubility, metabolic stability, and receptor-binding affinity .

Properties

IUPAC Name

2-amino-1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-9-11-18(12-10-13)16(19)15(17)8-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGDUNVUKGETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Substituted Piperidine Intermediate

  • 4-Hydroxypiperidine is reacted with p-toluenesulfonic acid in toluene at reflux (~110 °C) with azeotropic removal of water to form the corresponding piperidine tosylate salt.
  • Benzhydrol is added dropwise to this solution at reflux, stirring for 30 minutes.
  • The organic phase is washed with water and extracted with acetic acid to isolate 4-benzhydryloxypiperidine acetate.
  • Further extraction with toluene and treatment with sodium hydroxide yields the free substituted piperidine as a yellow oil with yields around 86%.

Reaction with Chloroketone Intermediate

  • The substituted piperidine or its acid addition salt is reacted with 4'-tert-butyl-4-chloro-butyrophenone in the presence of sodium hydrogen carbonate and a mixture of DMF and toluene.
  • The reaction is performed under nitrogen at temperatures between 80 °C and 130 °C (typically ~121 °C) for 4 to 8 hours.
  • This step yields the crude target compound with approximately 84% purity by HPLC.

Isolation and Purification

  • The crude reaction mixture is distilled under reduced pressure to remove solvents and volatile impurities.
  • The residue is dissolved in ethanol or isopropanol with heating and filtered to obtain a supersaturated solution.
  • Seeding with pure compound induces crystallization of the free base upon cooling.
  • Purity exceeding 99.9% (HPLC) is achievable by this recrystallization process.

Formation of Acid Addition Salts

  • Acid addition salts such as oxalate, toluenesulfonate, or phosphate are prepared by treating the free base with the corresponding acid in suitable solvents (e.g., acetone, methyl isobutyl ketone).
  • These salts are insoluble in organic solvents, allowing selective precipitation and removal of impurities like residual chloroketone.
  • The salts can be isolated by filtration and drying under vacuum.

Final Liberation of Free Base and Recrystallization

  • The acid addition salt is suspended in a biphasic mixture of water and toluene.
  • Addition of aqueous ammonia adjusts the pH to 7–8.5, liberating the free base.
  • The free base is isolated by filtration, washed, dried, and optionally recrystallized from ethanol by reflux and cooling.
  • This final step yields pharmaceutical-grade pure compound with typical yields around 70–80% and HPLC purity >99.9%.

Reaction Conditions and Parameters

Parameter Range/Value Comments
Temperature (reaction) 80–130 °C (typically 121 °C) Nitrogen atmosphere recommended to reduce oxidation
Reaction time 4–8 hours Longer times reduce efficiency and increase impurities
Solvents Toluene, DMF, methyl isobutyl ketone, ethanol, isopropanol Mixed solvent systems improve solubility and reaction rates
Bases Sodium hydrogen carbonate, potassium carbonate, sodium hydroxide Used for neutralization and salt formation
Acid addition salts Oxalic acid, toluenesulfonic acid, phosphoric acid Facilitate purification by selective crystallization
Purification Recrystallization from ethanol or isopropanol Seeding improves crystal quality and purity

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Conditions Yield/Purity
1 4-Benzhydryloxypiperidine 4-Hydroxypiperidine, p-Toluenesulfonic acid, Benzhydrol Reflux in toluene, azeotropic distillation ~86% yield
2 Crude target compound (free base) 4-Benzhydryloxypiperidine, 4'-tert-butyl-4-chloro-butyrophenone, NaHCO3 Reflux 4–8 h, nitrogen atmosphere, DMF/toluene ~84% purity (HPLC)
3 Acid addition salt (e.g., oxalate) Oxalic acid, solvents Precipitation, filtration, drying >99% purity
4 Pure free base Acid addition salt, aqueous ammonia, ethanol Neutralization, recrystallization >99.9% purity, ~70–80% yield

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino or piperidinyl derivatives.

Scientific Research Applications

1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- and its analogs:

Compound Name Key Structural Features Therapeutic Use/Properties Notable Differences vs. Target Compound References
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- - 2-amino group
- 4-methylpiperidinyl
- Phenyl at C4
Hypothesized neuroleptic (based on analogs) N/A (target compound)
Melperone
(1-(4-fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone)
- 4-fluorophenyl at C1
- 4-methylpiperidinyl at C4
Neuroleptic, dopamine antagonist
(FDA-approved for psychosis)
- Fluorinated phenyl vs. non-fluorinated phenyl
- No amino group
Lenperone Hydrochloride
(4-(4-fluorobenzoyl)-1-piperidinyl variant)
- 4-fluorobenzoyl-piperidinyl
- 4-fluorophenyl at C1
Antipsychotic agent - Benzoyl-substituted piperidine
- Fluorinated aromatic ring
Haloperidol Lactate
(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)
- 4-chlorophenyl
- Hydroxypiperidinyl
Potent antipsychotic
(D2 receptor antagonist)
- Chlorinated phenyl
- Hydroxy vs. methylpiperidinyl
NNK
(4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)
- Nitrosamine group
- 3-pyridyl substituent
Tobacco-specific carcinogen
(induces lung/pancreatic tumors in rats)
- Nitrosamine (carcinogenic)
- Pyridyl vs. phenyl

Key Structural and Functional Insights

a) Impact of the 2-Amino Group

However, this group may also increase susceptibility to metabolic oxidation or conjugation, altering pharmacokinetics .

b) Role of the 4-Methylpiperidinyl Moiety

The 4-methylpiperidinyl group is a common feature in neuroleptics (e.g., melperone) and contributes to dopamine receptor binding. Its absence in compounds like haloperidol (which uses a hydroxypiperidinyl group) reduces lipophilicity, affecting blood-brain barrier penetration .

c) Aromatic Ring Modifications

  • Fluorinated vs. Non-Fluorinated Phenyl Groups: Melperone’s 4-fluorophenyl enhances receptor affinity and metabolic stability compared to the target compound’s non-fluorinated phenyl .
  • Chlorinated Phenyl (Haloperidol) : Increases potency but raises toxicity risks (e.g., extrapyramidal side effects) .

d) Carcinogenic Analogs (NNK and NNAL)

While structurally distinct (nitrosamines with pyridyl groups), NNK and NNAL highlight the critical role of functional groups in toxicity. The target compound lacks nitrosamine groups, suggesting a safer profile, though long-term studies are needed .

Biological Activity

1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-, also known as 2-amino-1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one, is a complex organic compound classified under ketones. It possesses a molecular formula of C16H24N2OC_{16}H_{24}N_{2}O and a molecular weight of 260.38 g/mol. The compound features a butanone backbone with an amino group, a piperidinyl group, and a phenyl group attached, which contributes to its unique chemical properties and potential biological activities .

Chemical Structure

The structure of the compound can be represented as follows:

InChI InChI 1S C16H24N2O c1 13 9 11 18 12 10 13 16 19 15 17 8 7 14 5 3 2 4 6 14 h2 6 13 15H 7 12 17H2 1H3\text{InChI InChI 1S C16H24N2O c1 13 9 11 18 12 10 13 16 19 15 17 8 7 14 5 3 2 4 6 14 h2 6 13 15H 7 12 17H2 1H3}

Synthesis

The synthesis of 1-butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1-piperidine with suitable phenyl-substituted ketones under controlled conditions. Catalysts such as acids or bases may be used to facilitate the reaction.

Research indicates that this compound interacts with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The precise molecular targets depend on the context of use, including potential therapeutic applications in medicine.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives similar to 1-butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-. For instance, compounds with similar structures have shown cytotoxicity against hypopharyngeal tumor cells and have been linked to apoptosis induction. These findings suggest that structural modifications can enhance biological activity against cancer cells .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. This inhibition may improve cognitive function by increasing acetylcholine levels in the brain .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1-Butanone, 2-amino-1-(4-methylpiperidinyl)-4-methylAnticancerEnhanced stability due to phenyl group
1-Butanone, 2-amino-1-(4-methylpiperidinyl)-4-ethylNeuroprotectiveImproved binding affinity for AChE
1-Butanone, 2-amino-3-methylCytotoxicEffective against various cancer cell lines

Case Study: Cancer Therapy

A study investigated the efficacy of piperidine derivatives in cancer therapy. The results showed that certain structural modifications led to enhanced cytotoxic effects against various cancer cell lines compared to standard treatments like bleomycin. The presence of a nitrogen atom in the piperidine ring was found to be crucial for activity .

Case Study: Alzheimer’s Disease

Another research effort focused on the dual inhibition of AChE and BuChE by piperidine-based compounds. The findings indicated that these compounds not only inhibited enzyme activity but also exhibited antioxidant properties that could protect neuronal cells from oxidative stress associated with Alzheimer's disease .

Q & A

Basic Synthesis and Optimization

Q1: What is the standard synthetic route for 1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-, and how can reaction conditions be optimized for high yield? A1: The compound is synthesized via nucleophilic substitution reactions, typically using ethanol or methanol as solvents at 50–100°C. Key steps include maintaining controlled temperature and stoichiometric ratios to minimize byproducts. Batch or continuous flow processes are scalable in industrial settings. Purity is ensured through recrystallization or chromatography .

Advanced Structural Characterization

Q2: Which analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound? A2: X-ray crystallography and NMR spectroscopy (¹H, ¹³C, 2D-COSY) are critical for confirming stereochemistry and functional group placement. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amine and ketone moieties. Computational modeling (DFT) can predict electronic properties .

Basic Biological Mechanisms

Q3: How does this compound interact with enzymes or receptors in biochemical assays? A3: The amino and piperidinyl groups enable hydrogen bonding and hydrophobic interactions with target proteins. It may act as an enzyme inhibitor (e.g., blocking catalytic sites) or receptor modulator (e.g., allosteric binding), depending on substituent effects. In vitro assays like fluorescence polarization or SPR are used to quantify binding .

Advanced Structure-Activity Relationships (SAR)

Q4: How do modifications to the phenyl or piperidinyl groups alter pharmacological activity? A4: Substituting the phenyl ring with electron-withdrawing groups (e.g., -F) enhances receptor affinity, while bulkier piperidinyl substituents (e.g., tert-butyl) improve metabolic stability. For example, replacing the phenyl group with a pyrimidine ring (as in Compound C, ) shifts activity from antimicrobial to anticancer profiles .

Basic Physicochemical Properties

Q5: What key physicochemical properties influence this compound’s research utility? A5: Its moderate logP (~2.5) balances solubility and membrane permeability. The hydrochloride salt form improves aqueous solubility for in vitro assays. Thermal stability (decomposition >200°C) allows storage at room temperature. UV-Vis spectroscopy (λmax ~260 nm) aids concentration determination .

Advanced Metabolic Profiling

Q6: What models assess metabolic stability and drug-drug interaction risks? A6: Hepatic microsome assays (human/rat) identify primary metabolites via LC-MS. CYP450 inhibition assays (e.g., CYP3A4) evaluate interaction potential. In vivo PK studies in rodents measure half-life and bioavailability. Advanced lead compounds, like JNJ-40411813 ( ), are optimized for CNS penetration by reducing P-glycoprotein efflux .

Basic Analytical Quantification

Q7: Which chromatographic methods are recommended for quantifying this compound in biological samples? A7: Reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer, 65:35) provides robust separation. UV detection at 260 nm or MS/MS enhances sensitivity. Validation parameters (linearity, LOQ) must adhere to ICH guidelines .

Advanced Allosteric Modulation

Q8: How does this compound compare to mGlu2 PAMs in binding kinetics? A8: Unlike pyridone-based PAMs (e.g., JNJ-40411813), the piperidinyl group in this compound may favor slower dissociation rates, enhancing sustained receptor activation. Functional efficacy is tested via electrophysiology (e.g., mGlu2-mediated cAMP inhibition) .

Basic Safety and Handling

Q9: What safety protocols are essential for handling this compound? A9: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Spills should be neutralized with absorbent materials (e.g., vermiculite). Toxicity data (LD50 >500 mg/kg in rats) suggest moderate hazard .

Advanced Computational Modeling

Q10: How can molecular docking predict binding modes with target receptors? A10: Docking software (AutoDock, Schrödinger) simulates interactions between the compound’s amine/ketone groups and receptor active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of binding conformations over time, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-
Reactant of Route 2
Reactant of Route 2
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-

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